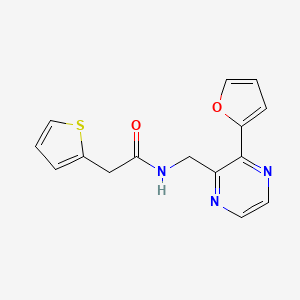![molecular formula C11H8F2N2O B2712198 2-[(2,5-Difluorophenyl)methoxy]pyrimidine CAS No. 2201211-10-9](/img/structure/B2712198.png)
2-[(2,5-Difluorophenyl)methoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-Difluorophenyl)methoxy]pyrimidine, also known as DFP, is a synthetic compound that belongs to the pyrimidine family. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
Anti-cancer Applications
Pyrimidine-based compounds, including those with difluorophenyl groups, have shown extensive anticancer activities. These compounds act through various mechanisms, indicating their potential to interact with diverse enzymes, targets, or receptors. Such activities place pyrimidine derivatives at the forefront as potential future drug candidates for cancer treatment (Kaur et al., 2014).
Role in Purinergic Signaling
Research has identified P2 receptors as therapeutic targets associated with disorders like pain, neurodegeneration, and cancer. Pyrimidine derivatives are considered for the development of specific antagonist molecules for each receptor subtype, which could be new medicines to treat these disorders (Ferreira et al., 2019).
Anti-inflammatory Applications
Synthetic pyrimidine derivatives have been shown to exhibit significant in vitro anti-inflammatory activity. This highlights the potential of pyrimidine-based compounds in the design of new anti-inflammatory drugs (Gondkar et al., 2013).
Optoelectronic Materials
Quinazolines and pyrimidines, including derivatives with difluorophenyl groups, are recognized for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials (Lipunova et al., 2018).
Mécanisme D'action
Target of Action
Pyrimidine derivatives, such as “2-[(2,5-Difluorophenyl)methoxy]pyrimidine”, often interact with various biological targets. The specific targets would depend on the exact structure of the compound and any functional groups present .
Mode of Action
The mode of action would depend on the specific biological target of “this compound”. Generally, pyrimidine derivatives can bind to their targets and modulate their activity, leading to downstream effects .
Biochemical Pathways
Pyrimidine derivatives can be involved in various biochemical pathways, depending on their specific targets. They may influence the synthesis of DNA and RNA, as pyrimidines are key components of these nucleic acids .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence these properties .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. These effects could range from changes in cell signaling to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "this compound" .
Propriétés
IUPAC Name |
2-[(2,5-difluorophenyl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-9-2-3-10(13)8(6-9)7-16-11-14-4-1-5-15-11/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVAEUHZRZZDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Aminoethyl)cyclobutyl]methanol](/img/structure/B2712115.png)
![N-[2-(furan-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2712116.png)
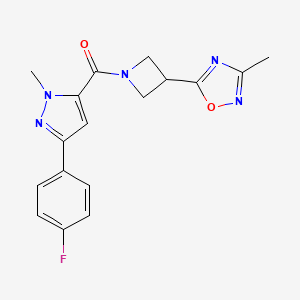

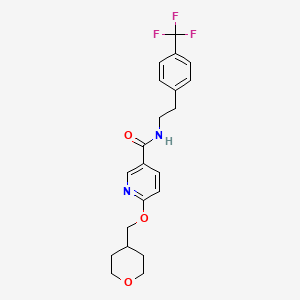
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2712124.png)

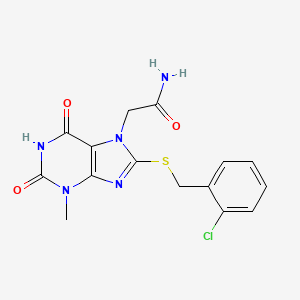
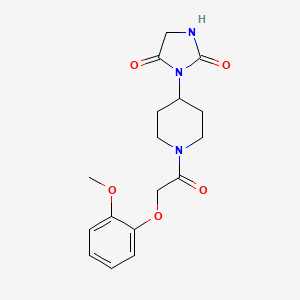
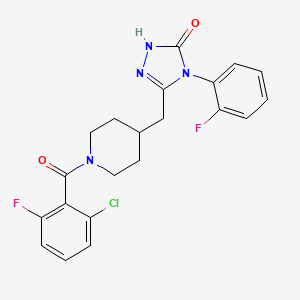
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2712130.png)
![2-[4-(1-Naphthylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2712132.png)

